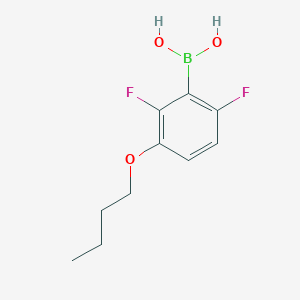

3-Butoxy-2,6-difluorophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-butoxy-2,6-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF2O3/c1-2-3-6-16-8-5-4-7(12)9(10(8)13)11(14)15/h4-5,14-15H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJYMUNYLKIETN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)OCCCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584620 | |

| Record name | (3-Butoxy-2,6-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849062-15-3 | |

| Record name | (3-Butoxy-2,6-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Butoxy-2,6-difluorophenylboronic acid

CAS Number: 849062-15-3

This technical guide provides comprehensive information on 3-Butoxy-2,6-difluorophenylboronic acid, a key intermediate for researchers, scientists, and professionals in drug development and materials science. This document outlines its chemical properties, applications, and detailed experimental protocols for its use in synthetic chemistry.

Physicochemical and Safety Data

This compound is an organoboron compound valued for its utility as a building block in organic synthesis. The presence of two fluorine atoms ortho to the boronic acid group, along with a butoxy substituent, imparts unique electronic and steric properties that are advantageous in medicinal chemistry and materials science.

| Property | Value | Reference |

| CAS Number | 849062-15-3 | [1] |

| Molecular Formula | C₁₀H₁₃BF₂O₃ | |

| Molecular Weight | 229.02 g/mol | |

| Appearance | White to off-white solid | |

| Storage Conditions | 2-8°C, under inert gas | [1] |

| Primary Hazard Codes | Xi (Irritant) | [2] |

| Hazard Statements | H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [3][4] |

| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | [3][4] |

Core Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable reagent in several advanced research areas:

-

Pharmaceutical Synthesis : It serves as a crucial intermediate in the synthesis of complex, biologically active molecules.[1] Its boronic acid functional group is primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The difluoro substitution is particularly significant in drug design, as fluorine atoms can enhance metabolic stability, binding affinity, and the pharmacokinetic profile of drug candidates.[1][5] This compound is frequently employed in the development of kinase inhibitors and other targeted therapies.[1]

-

Agrochemicals : Similar to its role in pharmaceuticals, this boronic acid is used as a precursor for novel agrochemicals, such as herbicides and pesticides, leveraging its reactivity in cross-coupling reactions.[1][2]

-

Functional Materials Science : The electronic properties conferred by the fluorine and butoxy groups make it a useful building block for organic electronics, such as in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).[6]

The Suzuki-Miyaura Cross-Coupling Reaction: A Key Application

The Suzuki-Miyaura reaction is the most prominent application of this compound. This powerful cross-coupling method facilitates the formation of a C-C bond between the aryl group of the boronic acid and an aryl or vinyl halide/triflate.

Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition : The palladium(0) catalyst reacts with the organohalide (R-X) to form a palladium(II) complex.

-

Transmetalation : The boronic acid, activated by a base, transfers its organic substituent to the palladium(II) complex.

-

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the active palladium(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. Researchers should note that ortho-fluorinated aryl boronic acids can be susceptible to competitive protodeboronation, a side reaction where the boronic acid group is replaced by hydrogen.[7] Optimization of the base, solvent, and catalyst is often necessary to minimize this side reaction and maximize yield.[7]

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl halide (e.g., Aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous, degassed solvent (e.g., Dioxane/Water, THF, Toluene)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Preparation : To a dry reaction vessel under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 equivalents).

-

Solvent Addition : Add the degassed solvent mixture (e.g., dioxane and water in a 4:1 ratio) to the vessel via syringe.

-

Reaction : Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (e.g., 4-24 hours). Monitor the reaction progress using an appropriate technique like TLC or GC-MS.

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

References

- 1. (3-Butoxy-2,6-difluorophenyl)boronic acid [myskinrecipes.com]

- 2. lookchem.com [lookchem.com]

- 3. 2,6-ジフルオロフェニルボロン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2,6-Difluorophenylboronic acid | C6H5BF2O2 | CID 2734336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Butoxy-2,6-difluorophenylboronic Acid for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Butoxy-2,6-difluorophenylboronic acid is a specialized organic compound that serves as a critical building block in modern medicinal chemistry. Its unique structural features, including the butoxy group and the difluorinated phenyl ring, make it an invaluable reagent for the synthesis of complex molecules, particularly in the development of targeted therapeutics. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in the synthesis of kinase inhibitors for modulating key signaling pathways.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 230.02 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₃BF₂O₃ | [2][3] |

| CAS Number | 849062-15-3 | [1][2][3][4] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥97% | [3] |

| Storage | 2-8°C, under inert gas | [3] |

Core Application in Drug Discovery: Synthesis of Kinase Inhibitors

This compound is prominently utilized as a key intermediate in the synthesis of pharmaceutical compounds, especially kinase inhibitors. Its boronic acid functionality allows it to readily participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the construction of complex molecular architectures, such as the 2,3,6-trisubstituted pyridine scaffold found in a number of potent and selective kinase inhibitors. The fluorine atoms on the phenyl ring can improve the binding selectivity and metabolic stability of the final drug molecule.

Targeted Signaling Pathway: Protein Kinase C Theta (PKCθ)

A significant application of molecules derived from this compound is the inhibition of Protein Kinase C theta (PKCθ). PKCθ is a serine/threonine kinase predominantly expressed in T-cells and is a crucial mediator of T-cell receptor (TCR) signaling.

T-Cell Activation and the Role of PKCθ:

Upon engagement of the T-cell receptor with an antigen-presenting cell (APC), PKCθ is recruited to the immunological synapse. This localization is critical for the activation of downstream signaling cascades that lead to T-cell activation, proliferation, and cytokine production. PKCθ activates key transcription factors such as NF-κB, AP-1, and NFAT, which are essential for the expression of genes like Interleukin-2 (IL-2), a vital cytokine for T-cell proliferation.

Due to its central role in T-cell mediated immune responses, PKCθ has emerged as a promising therapeutic target for autoimmune diseases and allograft rejection. Selective inhibitors of PKCθ could potentially suppress aberrant T-cell activity in these conditions without causing broad immunosuppression.

The following diagram illustrates the central role of PKCθ in the T-cell activation signaling pathway.

Experimental Protocols

The synthesis of 2,3,6-trisubstituted pyridines as potential PKCθ inhibitors often involves a key Suzuki-Miyaura cross-coupling reaction. Below is a representative experimental protocol for the coupling of this compound with a dihalopyridine derivative. This protocol is a generalized procedure and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

This protocol outlines the coupling of this compound with a generic 2,6-difluoro-3-substituted-pyridine.

Materials:

-

This compound

-

2,6-Difluoro-3-substituted-pyridine (e.g., 3-amino-2,6-difluoropyridine)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for synthesis and purification

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask or a microwave vial equipped with a magnetic stir bar, add the 2,6-difluoro-3-substituted-pyridine (1.0 eq.), this compound (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Add the palladium catalyst (0.02-0.10 eq.) to the flask. Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (typically 4-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(3-Butoxy-2,6-difluorophenyl)-6-fluoro-3-substituted-pyridine.

The following diagram illustrates the general workflow for this synthesis and subsequent biological evaluation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with significant potential in drug discovery. Its application in the construction of 2,3,6-trisubstituted pyridines as selective inhibitors of Protein Kinase C theta highlights its importance in developing novel therapeutics for autoimmune diseases and other inflammatory conditions. The methodologies and pathways described in this guide provide a solid foundation for researchers and scientists working at the forefront of medicinal chemistry and drug development. Further exploration of the structure-activity relationships of derivatives synthesized from this boronic acid will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]

- 4. upcommons.upc.edu [upcommons.upc.edu]

An In-depth Technical Guide to the Synthesis of 3-Butoxy-2,6-difluorophenylboronic acid

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-Butoxy-2,6-difluorophenylboronic acid, a valuable reagent in medicinal chemistry and materials science.[1] The presence of the butoxy group and the fluorine atoms can enhance metabolic stability and binding selectivity of target molecules.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation.

The proposed synthesis is a multi-step process commencing from the commercially available 2,6-difluoroaniline. The key stages involve the synthesis of a 2,6-difluorophenol intermediate, followed by etherification to introduce the butoxy group, subsequent regioselective bromination, and finally, conversion to the desired boronic acid.

Quantitative Data Summary

The following tables summarize the expected reactants, products, and reaction conditions for each step of the synthesis. Please note that specific yields for the target molecule's synthesis pathway are not widely reported; therefore, the data presented is based on analogous reactions and established chemical principles.

Table 1: Synthesis of 2,6-Difluorophenol

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 2,6-Difluoroaniline | C₆H₅F₂N | 129.11 | 23 mol | 1.0 |

| Sodium Nitrite | NaNO₂ | 69.00 | - | - |

| Sulfuric Acid | H₂SO₄ | 98.08 | - | - |

| Copper (II) Sulfate | CuSO₄ | 159.61 | - | - |

| Product | C₆H₄F₂O | 130.09 | - | - |

| Expected Yield | 88.9%[2] | |||

| Purity | 98.6%[2] |

Table 2: Synthesis of 1-Butoxy-2,6-difluorobenzene

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 2,6-Difluorophenol | C₆H₄F₂O | 130.09 | 1.0 equiv | 1.0 |

| 1-Bromobutane | C₄H₉Br | 137.02 | 1.2 equiv | 1.2 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 2.0 equiv | 2.0 |

| Acetone | C₃H₆O | 58.08 | Solvent | - |

| Product | C₁₀H₁₂F₂O | 186.20 | - | - |

| Expected Yield | High | |||

| Purity | High |

Table 3: Synthesis of 1-Bromo-3-butoxy-2,6-difluorobenzene

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 1-Butoxy-2,6-difluorobenzene | C₁₀H₁₂F₂O | 186.20 | 1.0 equiv | 1.0 |

| n-Butyllithium | C₄H₉Li | 64.06 | 1.1 equiv | 1.1 |

| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 1.2 equiv | 1.2 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | - |

| Product | C₁₀H₁₁BrF₂O | 265.09 | - | - |

| Expected Yield | Moderate to High | |||

| Purity | High |

Table 4: Synthesis of this compound

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 1-Bromo-3-butoxy-2,6-difluorobenzene | C₁₀H₁₁BrF₂O | 265.09 | 1.0 equiv | 1.0 |

| n-Butyllithium | C₄H₉Li | 64.06 | 1.1 equiv | 1.1 |

| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 1.2 equiv | 1.2 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | - |

| Hydrochloric Acid (aq) | HCl | 36.46 | - | - |

| Product | C₁₀H₁₃BF₂O₃ | 229.02 | - | - |

| Expected Yield | Moderate to High | |||

| Purity | High |

Experimental Protocols

The following protocols are detailed methodologies for the proposed synthetic pathway. Standard laboratory safety procedures should be followed at all times.

Step 1: Synthesis of 2,6-Difluorophenol

This procedure is adapted from a known method for the synthesis of 2,6-difluorophenol from 2,6-difluoroaniline.[2]

Materials:

-

2,6-Difluoroaniline

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Copper (II) sulfate (CuSO₄)

-

Urea

-

Potassium iodide-starch paper

-

Water

-

Ice

Procedure:

-

Prepare a 30% aqueous solution of sulfuric acid. In a suitable reactor, add 3.0 kg (23 mol) of 2,6-difluoroaniline to 25 kg of the 30% sulfuric acid solution.

-

Heat the mixture with stirring to completely dissolve the 2,6-difluoroaniline.

-

Cool the solution to -5 °C with vigorous stirring using an ice-salt bath.

-

Slowly add a 30% aqueous solution of sodium nitrite (5.6 kg) while maintaining the reaction temperature between -5 and 0 °C.

-

After the addition is complete, continue to stir the reaction mixture for 2 hours.

-

Filter the reaction mixture and discard the filter residue. Decompose any excess nitrous acid in the filtrate by adding an aqueous urea solution until a test with potassium iodide-starch paper is negative (no blue color).

-

In a separate vessel equipped for distillation, prepare a mixture of 22 kg of a 50% aqueous sulfuric acid solution and 4.0 kg of copper (II) sulfate.

-

Heat the sulfuric acid/copper sulfate mixture to reflux.

-

Slowly add the previously prepared diazonium salt solution to the refluxing mixture. The 2,6-difluorophenol product will co-distill with water.

-

Collect the distillate and separate the organic layer.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2,6-difluorophenol as a white solid.

Step 2: Synthesis of 1-Butoxy-2,6-difluorobenzene

This is a standard Williamson ether synthesis.

Materials:

-

2,6-Difluorophenol

-

1-Bromobutane

-

Potassium carbonate (K₂CO₃)

-

Acetone

Procedure:

-

To a round-bottom flask, add 2,6-difluorophenol (1.0 equiv), potassium carbonate (2.0 equiv), and acetone.

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1-bromobutane (1.2 equiv) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-butoxy-2,6-difluorobenzene.

Step 3: Synthesis of 1-Bromo-3-butoxy-2,6-difluorobenzene

This step involves a directed ortho-metalation followed by bromination.

Materials:

-

1-Butoxy-2,6-difluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

1,2-Dibromoethane

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice/acetone bath

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 1-butoxy-2,6-difluorobenzene (1.0 equiv) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature at -78 °C. The fluorine atoms and the butoxy group direct the lithiation to the position between a fluorine and the butoxy group.

-

Stir the mixture at -78 °C for 1-2 hours.

-

Slowly add a solution of 1,2-dibromoethane (1.2 equiv) in anhydrous THF to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 1-bromo-3-butoxy-2,6-difluorobenzene.

Step 4: Synthesis of this compound

This final step involves a lithium-halogen exchange followed by borylation.

Materials:

-

1-Bromo-3-butoxy-2,6-difluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution

-

Dry ice/acetone bath

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve 1-bromo-3-butoxy-2,6-difluorobenzene (1.0 equiv) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equiv) dropwise while maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Slowly add triisopropyl borate (1.2 equiv) to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2).

-

Stir the mixture vigorously for 1-2 hours to hydrolyze the borate ester.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization.

Visualizations

Synthesis Pathway

Caption: Proposed synthesis of this compound.

Experimental Workflow: Boronic Acid Formation

Caption: Workflow for the conversion of the aryl bromide to the boronic acid.

References

In-depth Technical Guide: 3-Butoxy-2,6-difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Butoxy-2,6-difluorophenylboronic acid, a fluorinated organoboron compound, presents significant potential in medicinal chemistry and materials science. Its structural features, particularly the presence of fluorine atoms and a butoxy group, are anticipated to enhance metabolic stability, binding selectivity, and solubility of derivative compounds. This guide provides a comprehensive overview of its properties, potential applications, and synthetic considerations, drawing upon available data for the compound and structurally related analogues. Due to the limited availability of detailed experimental data in peer-reviewed literature for this specific molecule, this document also outlines general methodologies for the synthesis and application of similar phenylboronic acids.

Core Properties

Currently, detailed experimental data for this compound is limited. The following table summarizes available predicted and catalog-based information.

| Property | Value | Source |

| CAS Number | 849062-15-3 | Sigma-Aldrich, ChemicalBook |

| Molecular Formula | C₁₀H₁₃BF₂O₃ | ChemicalBook |

| Molecular Weight | 230.02 g/mol | ChemicalBook |

| Physical Form | White powder | ChemicalBook |

| Predicted Boiling Point | 363.4 ± 52.0 °C | ChemicalBook |

| Predicted Density | 1.22 ± 0.1 g/cm³ | ChemicalBook |

| Predicted pKa | 7.72 ± 0.58 | ChemicalBook |

Synthesis and Experimental Protocols

A plausible synthetic workflow is outlined below. Note: This is a generalized protocol and requires optimization for this specific target molecule.

Logical Workflow for Synthesis

Caption: Generalized synthetic pathway for this compound.

Detailed Hypothetical Protocol:

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, add magnesium turnings. Add a solution of 1-butoxy-2,6-difluoro-3-bromobenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. The mixture is typically refluxed until the magnesium is consumed.

-

Borylation: Cool the freshly prepared Grignard reagent to a low temperature (e.g., -78 °C) in a dry ice/acetone bath. Slowly add a solution of triisopropyl borate in anhydrous THF. The reaction is stirred at this temperature for a few hours and then allowed to warm to room temperature overnight.

-

Hydrolysis and Work-up: The reaction mixture is cooled in an ice bath and quenched by the slow addition of aqueous hydrochloric acid. The resulting mixture is stirred for a period to ensure complete hydrolysis of the boronate ester. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Reactivity and Applications

The primary application of this compound is expected to be in Suzuki-Miyaura cross-coupling reactions . This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1] The presence of fluorine atoms in the molecule can enhance the binding selectivity and metabolic stability of the resulting products, making it an attractive building block in drug discovery.[1]

General Suzuki-Miyaura Coupling Protocol

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction. The specific conditions, including the choice of catalyst, base, and solvent, will depend on the coupling partners.

Experimental Workflow for Suzuki-Miyaura Coupling

References

An In-depth Technical Safety Guide for 3-Butoxy-2,6-difluorophenylboronic acid

This guide provides comprehensive safety information for 3-Butoxy-2,6-difluorophenylboronic acid (CAS No. 849062-15-3), intended for researchers, scientists, and professionals in drug development. The following sections detail the hazardous properties, handling procedures, and emergency protocols associated with this compound.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The GHS classification for this compound is summarized below.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |

| Skin Irritation | 2 | H315: Causes skin irritation.[1] |

| Eye Irritation | 2 | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] |

Pictogram:

-

GHS07: Exclamation Mark[1]

Signal Word: Warning[1]

Precautionary Statements:

-

P101: If medical advice is needed, have product container or label at hand.[1]

-

P264: Wash hands thoroughly after handling.[1]

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Data

| Property | Value |

| CAS Number | 849062-15-3[1] |

| Molecular Formula | C10H13BF2O3 |

| Molecular Weight | 230.02 g/mol |

| Appearance | No data available |

| Melting Point | No data available |

| Boiling Point | No data available |

| Solubility | No data available |

| Stability | Stable under recommended storage conditions.[2] |

Section 3: Experimental Protocols

Detailed experimental protocols for determining the hazard classifications are based on standardized OECD guidelines.

Acute Oral Toxicity (OECD 423): The acute oral toxicity is determined by administering the substance to a group of fasted animals in a stepwise procedure. The starting dose level is selected from one of four fixed levels and the outcome of the test is the observation of either mortality or evident toxicity at one of the dose levels.

Skin Irritation (OECD 404): This test involves the application of the test substance to the skin of an animal subject for a specified period. The skin is then observed for signs of erythema and edema at specified intervals.

Eye Irritation (OECD 405): The substance is applied to the eye of an animal and the effects on the cornea, iris, and conjunctiva are observed and graded at specific intervals after application.

Specific Target Organ Toxicity - Single Exposure (OECD 407): This test involves the administration of the substance to animals for a single dose. The animals are then observed for a specified period for signs of toxicity, including effects on the respiratory system.

Section 4: Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure.

-

Handling: Handle in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.

Section 5: Personal Protective Equipment (PPE)

The following diagram outlines the necessary personal protective equipment when handling this compound.

Caption: Required Personal Protective Equipment (PPE).

Section 6: Emergency Procedures

In the event of an accidental release or exposure, the following procedures should be followed.

Spill Response Workflow:

The diagram below illustrates the logical steps to take in the event of a chemical spill.

Caption: Chemical Spill Response Workflow.

First Aid Measures:

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[3]

-

If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3]

Section 7: Toxicological Information

There is limited toxicological data available for this compound. The provided GHS classifications indicate that it is harmful if swallowed and causes skin, eye, and respiratory irritation.[1] No specific LD50 or LC50 data has been reported in the searched documents.

Section 8: Stability and Reactivity

-

Reactivity: No data available.

-

Chemical Stability: Stable under recommended storage conditions.[2]

-

Possibility of Hazardous Reactions: None under normal storage conditions.[2]

-

Conditions to Avoid: No specific conditions to avoid are mentioned.

-

Incompatible Materials: Strong oxidizing agents.[2]

-

Hazardous Decomposition Products: No data available.[2]

References

An In-depth Technical Guide to the Solubility of 3-Butoxy-2,6-difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this publication, specific quantitative solubility data for 3-Butoxy-2,6-difluorophenylboronic acid in various solvents is not extensively available in peer-reviewed literature. This guide provides a comprehensive framework based on the solubility of structurally similar compounds, detailed experimental protocols for determining solubility, and the context of its application in organic synthesis.

Introduction

This compound is an organoboron compound of significant interest in medicinal chemistry and materials science. The presence of a butoxy group and two fluorine atoms on the phenyl ring imparts unique electronic and steric properties, influencing its reactivity and physicochemical characteristics, including solubility. A thorough understanding of its solubility is critical for optimizing reaction conditions, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, as well as for purification and formulation processes.

Factors Influencing the Solubility of this compound

The solubility of a substituted phenylboronic acid is primarily governed by the interplay of several factors:

-

Substituent Effects: The butoxy group, being lipophilic, is expected to increase solubility in nonpolar organic solvents. Conversely, the polar fluorine atoms and the boronic acid moiety can engage in hydrogen bonding, potentially increasing solubility in polar solvents. The ortho-difluoro substitution pattern can also influence intermolecular interactions and crystal packing, thereby affecting solubility.

-

Solvent Polarity: The principle of "like dissolves like" is a useful guideline. Polar solvents are more likely to dissolve polar compounds, while nonpolar solvents are better suited for nonpolar compounds.

-

Temperature: Generally, the solubility of solid organic compounds in liquid solvents increases with temperature.

Quantitative Solubility Data for Analogous Phenylboronic Acids

To provide a practical reference for estimating the solubility of this compound, the following tables summarize the experimentally determined solubility of phenylboronic acid and its isobutoxy-substituted isomers in various organic solvents. This data is presented as the mole fraction solubility (x) at different temperatures. The introduction of an isobutoxy group generally enhances solubility in most organic solvents compared to the parent phenylboronic acid.[1]

Table 1: Mole Fraction Solubility (x) of Phenylboronic Acid in Various Organic Solvents

| Solvent | Temperature (K) | Phenylboronic Acid (x) |

| Chloroform | 293.15 | 0.012 |

| 303.15 | 0.021 | |

| 313.15 | 0.035 | |

| 323.15 | 0.057 | |

| 3-Pentanone | 293.15 | 0.095 |

| 303.15 | 0.135 | |

| 313.15 | 0.185 | |

| 323.15 | 0.250 | |

| Acetone | 293.15 | 0.120 |

| 303.15 | 0.165 | |

| 313.15 | 0.220 | |

| 323.15 | 0.290 | |

| Dipropyl ether | 293.15 | 0.015 |

| 303.15 | 0.025 | |

| 313.15 | 0.040 | |

| 323.15 | 0.060 | |

| Methylcyclohexane | 293.15 | 0.0002 |

| 303.15 | 0.0004 | |

| 313.15 | 0.0008 | |

| 323.15 | 0.0015 |

Data is derived from published experimental studies.

Table 2: Mole Fraction Solubility (x) of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [1][2]

| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (x) | meta-Isobutoxyphenylboronic Acid (x) | para-Isobutoxyphenylboronic Acid (x) |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.075 | |

| 323.15 | 0.370 | 0.130 | 0.105 | |

| Dipropyl ether | 293.15 | 0.025 | 0.007 | 0.005 |

| 303.15 | 0.040 | 0.012 | 0.009 | |

| 313.15 | 0.065 | 0.020 | 0.015 | |

| 323.15 | 0.100 | 0.032 | 0.025 | |

| Methylcyclohexane | 293.15 | 0.0015 | 0.0003 | 0.0002 |

| 303.15 | 0.0028 | 0.0006 | 0.0004 | |

| 313.15 | 0.0050 | 0.0011 | 0.0008 | |

| 323.15 | 0.0085 | 0.0020 | 0.0014 |

Data is derived from published experimental studies.[1][2]

Experimental Protocol for Solubility Determination

A reliable and widely used technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method. This method involves visually or instrumentally observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Materials and Equipment:

-

This compound

-

High-purity organic solvents

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating bath with precise temperature control (±0.1 K)

-

Calibrated digital thermometer

-

Analytical balance (±0.0001 g)

-

Optional: Turbidity sensor or laser light source and detector

Procedure:

-

Sample Preparation: Accurately weigh the this compound and the selected organic solvent into the jacketed glass vessel to prepare a sample of a known composition (mole fraction).

-

Heating and Stirring: Heat the biphasic sample at a slow, constant rate (e.g., 0.2 K/min) using the circulating bath. Ensure vigorous and constant stirring to maintain homogeneity and facilitate dissolution.

-

Equilibrium Point Determination: Carefully observe the solution as the temperature increases. The temperature at which the last solid particles disappear, resulting in a completely clear solution, is the solid-liquid equilibrium point for that specific composition. If using instrumentation, this point corresponds to a sharp decrease in turbidity or an increase in light transmission.

-

Data Collection: Record the equilibrium temperature and the corresponding mole fraction of the solute.

-

Solubility Curve Construction: Repeat steps 1-4 for a range of different compositions to obtain a series of data points. Plotting the equilibrium temperature versus the mole fraction will generate the solubility curve for the compound in the chosen solvent.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The solubility of this compound is paramount for its successful application in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The reaction requires the boronic acid, an organic halide, a palladium catalyst, and a base to be sufficiently soluble in the chosen solvent system for the catalytic cycle to proceed efficiently.

The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide to form a palladium(II) complex.

-

Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate) is transferred to the palladium(II) center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst.[3][4]

Conclusion

References

Spectroscopic Characterization of 3-Butoxy-2,6-difluorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 3-Butoxy-2,6-difluorophenylboronic acid, a valuable building block in medicinal chemistry and materials science.[1] Due to the limited availability of publicly accessible, experimentally derived raw data for this specific compound, this guide leverages spectral data from structurally similar compounds and established principles of spectroscopic analysis for boronic acids to provide a robust predictive framework. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to aid researchers in their own characterization efforts.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These predictions are based on the analysis of related fluoro-substituted phenylboronic acids and general principles of spectroscopy.[2][3]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.1 (broad s) | Broad Singlet | - | B(OH)₂ |

| ~7.2 - 7.4 (m) | Multiplet | - | Ar-H |

| ~6.8 - 7.0 (t) | Triplet | ~9 | Ar-H |

| ~4.1 (t) | Triplet | ~6.5 | O-CH₂- |

| ~1.7 (sextet) | Sextet | ~7.5 | -CH₂- |

| ~1.4 (sextet) | Sextet | ~7.5 | -CH₂- |

| ~0.9 (t) | Triplet | ~7.4 | -CH₃ |

Note: The chemical shift of the B(OH)₂ protons is highly dependent on solvent, concentration, and water content, often appearing as a broad singlet that can exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~160 (dd) | C-F |

| ~158 (dd) | C-F |

| ~150 (t) | C-O |

| ~128 (t) | C-H |

| ~112 (dd) | C-H |

| Not Observed | C-B |

| ~70 | O-CH₂ |

| ~31 | -CH₂- |

| ~19 | -CH₂- |

| ~14 | -CH₃ |

Note: The carbon atom attached to the boron (ipso-carbon) is often difficult to observe in ¹³C NMR spectra of boronic acids due to quadrupolar relaxation of the boron nucleus.[4]

Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~ -110 to -120 | Ar-F |

Note: The chemical shift is referenced to CFCl₃. The presence of the butoxy group is expected to have a minor shielding effect compared to unsubstituted 2,6-difluorophenylboronic acid.[2][5]

Table 4: Predicted ¹¹B NMR Spectral Data (160 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Comments |

| ~28 - 32 | Characteristic for trigonal (sp²) boronic acids. A broad signal is expected. |

Note: Boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines), which may result in an additional, slightly downfield-shifted signal.[6][7]

Table 5: Predicted IR Spectral Data (ATR)

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (broad) | O-H stretch (hydrogen-bonded) |

| ~2960, 2870 | C-H stretch (aliphatic) |

| ~1620, 1580 | C=C stretch (aromatic) |

| ~1470 | C-H bend (aliphatic) |

| ~1350 | B-O stretch |

| ~1250 | C-O stretch (aryl ether) |

| ~1030 | C-F stretch |

| ~780 | Out-of-plane C-H bend |

Table 6: Predicted Mass Spectrometry Data (ESI-)

| m/z Value | Interpretation |

| 229.0 | [M-H]⁻ |

| 211.0 | [M-H-H₂O]⁻ |

Note: In positive ion mode (ESI+), adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may be observed. Boronic acids can also form cyclic anhydrides (boroxines) which may be detectable, particularly in the gas phase.

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for obtaining the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 10-15 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Note that boronic acids have a tendency to form oligomers, which can lead to poor spectral resolution. Running the NMR in d₄-methanol can sometimes improve the quality of the spectrum.

-

Gently agitate the vial to ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 500 MHz NMR Spectrometer

-

Pulse Sequence: Standard proton pulse sequence

-

Number of Scans: 16-32

-

Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy:

-

Instrument: 125 MHz NMR Spectrometer

-

Pulse Sequence: Proton-decoupled pulse sequence

-

Number of Scans: ≥ 1024 (due to the low natural abundance of ¹³C)

-

Spectral Width: 0 to 180 ppm

¹⁹F NMR Spectroscopy:

-

Instrument: 470 MHz NMR Spectrometer

-

Pulse Sequence: Proton-decoupled pulse sequence

-

Spectral Width: Sufficient to cover the expected aryl fluoride region (e.g., -100 to -150 ppm)[5]

¹¹B NMR Spectroscopy:

-

Instrument: 160 MHz NMR Spectrometer

-

Pulse Sequence: Proton-decoupled pulse sequence

-

Special Considerations: The use of quartz NMR tubes is recommended to avoid background signals from borosilicate glass.[6]

-

Spectral Width: A broad spectral width is advisable due to the wide chemical shift range of boron compounds.[6][8]

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: FT-IR Spectrometer equipped with an ATR accessory

-

Spectral Range: 4000 - 400 cm⁻¹

-

Number of Scans: 16-32

-

Resolution: 4 cm⁻¹

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solution to promote ionization, depending on the desired ion species.

Data Acquisition (ESI):

-

Instrument: A mass spectrometer equipped with an electrospray ionization source.

-

Ionization Mode: Both positive and negative ion modes should be run.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Typical ESI Conditions:

-

Capillary Voltage: 3-4 kV

-

Source Temperature: 100-150 °C

-

Visualization of Methodologies

The following diagrams illustrate the workflows for the spectroscopic analysis of this compound.

Conclusion

References

- 1. (3-Butoxy-2,6-difluorophenyl)boronic acid [myskinrecipes.com]

- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. azom.com [azom.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. researchgate.net [researchgate.net]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

Commercial Availability and Synthetic Guidance for 3-Butoxy-2,6-difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 3-Butoxy-2,6-difluorophenylboronic acid (CAS No. 849062-15-3), a valuable building block in medicinal chemistry and materials science. Furthermore, it outlines a representative synthetic protocol for arylboronic acids and its primary application in Suzuki-Miyaura cross-coupling reactions, crucial for the development of novel compounds.

Commercial Sourcing

This compound is available from several chemical suppliers. The table below summarizes the currently available data on suppliers, purity, and offered quantities. Researchers are advised to contact the suppliers directly for the most up-to-date pricing and availability.

| Supplier | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | 849062-15-3 | Information not readily available | Inquire |

| AK Scientific, Inc. | 849062-15-3 | ≥ 95% | 1g, 5g, 25g |

| Aladdin Scientific | 849062-15-3 | ≥ 97% | 1g |

| Curia Germany GmbH | 849062-15-3 | Information not readily available | Inquire |

| Angene International Limited | 849062-15-3 | Information not readily available | Inquire |

| ITI Biochem (supplied by Beijing Fubo Biological Technology Co., Ltd.) | 849062-15-3 | Information not readily available | Inquire |

Synthetic Protocols

General Synthesis of Arylboronic Acids

A common route to arylboronic acids is through the formation of an aryl Grignard reagent from the corresponding aryl bromide, followed by reaction with a borate ester.

Reaction Scheme:

Ar-Br + Mg → Ar-MgBr Ar-MgBr + B(OR)₃ → Ar-B(OR)₂ + MgBr(OR) Ar-B(OR)₂ + H₂O/H⁺ → Ar-B(OH)₂

Experimental Protocol (Representative):

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of the aryl bromide in anhydrous diethyl ether or tetrahydrofuran (THF) is then added dropwise from the dropping funnel. The reaction mixture is typically stirred and may require gentle heating to maintain a steady reflux. The completion of the Grignard reagent formation is indicated by the consumption of most of the magnesium.

-

Borylation: The Grignard reagent solution is cooled in an ice-salt bath. A solution of triisopropyl borate in anhydrous diethyl ether or THF is added dropwise at a rate that maintains the internal temperature below 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Hydrolysis: The reaction mixture is cooled again in an ice bath and slowly quenched by the addition of aqueous acid (e.g., 1 M HCl). The mixture is stirred until the precipitated salts dissolve.

-

Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude arylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol, or a mixture of organic solvents).

Application in Suzuki-Miyaura Cross-Coupling

This compound is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl and heteroaryl structures.

General Protocol for Suzuki-Miyaura Cross-Coupling

Reaction Scheme:

Ar¹-B(OH)₂ + Ar²-X → Ar¹-Ar² (where X = Br, I, OTf)

Experimental Protocol (Representative):

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

-

Solvent Addition: Add a degassed solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.

-

Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 °C to 110 °C. The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizations

Stability and Storage of 3-Butoxy-2,6-difluorophenylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and appropriate storage conditions for 3-Butoxy-2,6-difluorophenylboronic acid (CAS 849062-15-3). Understanding the stability profile of this valuable synthetic intermediate is critical for ensuring its integrity, and reproducibility in research and development, particularly in the synthesis of agrochemicals, functional materials, and pharmaceutical compounds. The presence of fluorine atoms in the molecule is known to enhance binding selectivity and metabolic stability in target molecules, making this compound of particular interest.

Core Stability Profile

This compound is a solid, typically appearing as a white powder, with a reported melting point of 84-94 °C[1]. Like many arylboronic acids, it is relatively stable when handled and stored correctly. However, it is susceptible to degradation through several pathways, primarily driven by exposure to moisture, heat, and incompatible chemical environments.

Key Stability Considerations:

-

Thermal Decomposition: Exposure to high temperatures can lead to decomposition. It is crucial to avoid heat, sparks, and open flames when handling this compound.

-

Chemical Incompatibility: Contact with strong oxidizing agents should be avoided as they can promote the oxidative degradation of the boronic acid moiety.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8 °C) | Minimizes thermal degradation and slows down potential chemical reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Prevents oxidative degradation from atmospheric oxygen. |

| Moisture | Keep in a tightly sealed container in a dry place | Prevents hydrolysis and the initiation of moisture-mediated degradation pathways. |

| Light | Protect from light | Minimizes the risk of photolytic degradation. |

Major Degradation Pathways

The primary degradation pathways for this compound are consistent with those observed for other arylboronic acids. These include protodeboronation, oxidation, and the formation of boroxine anhydrides.

Protodeboronation

Protodeboronation is a significant degradation pathway for arylboronic acids, resulting in the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process is often catalyzed by aqueous acidic or basic conditions. For fluorinated phenylboronic acids, this hydrodeboronation can be a notable concern.

Caption: Protodeboronation of this compound.

Oxidation

The boronic acid moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen or strong oxidizing agents. This leads to the formation of the corresponding phenol and boric acid.

Caption: Oxidative degradation of this compound.

Boroxine Formation

In the absence of water and often upon heating, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine. This process is reversible in the presence of water.

Caption: Reversible formation of a boroxine from this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study coupled with a stability-indicating analytical method is recommended.

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

| Stress Condition | Protocol | Purpose |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add 0.1 M HCl. Incubate at 60°C for up to 24 hours. | To evaluate stability in acidic conditions and identify acid-catalyzed degradation products. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for up to 24 hours. | To assess stability in basic conditions and identify base-catalyzed degradation products, particularly from protodeboronation. |

| Oxidation | Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. | To identify potential oxidative degradation products. |

| Thermal Stress | Store the solid compound in an oven at 70°C for one week. | To evaluate the potential for thermal degradation in the solid state, including boroxine formation. |

| Photostability | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). | To assess the impact of light on the stability of the compound. |

Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard for monitoring the purity and degradation of arylboronic acids.

Caption: General workflow for a stability-indicating HPLC analysis.

Typical HPLC Parameters:

| Parameter | Suggested Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | A suitable gradient from high aqueous to high organic content to ensure separation of the parent compound from potential degradation products. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm (or as determined by UV scan) |

| Injection Volume | 10 µL |

NMR Spectroscopy for Degradation Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹⁹F, and ¹¹B NMR, can be a powerful tool for qualitatively and semi-quantitatively monitoring the degradation of this compound in solution. Changes in the chemical shifts and the appearance of new signals can provide structural information about the degradation products.

Experimental Protocol for NMR Monitoring:

-

Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN).

-

Acquire initial ¹H, ¹⁹F, and ¹¹B NMR spectra to serve as a baseline.

-

Subject the NMR tube to the desired stress condition (e.g., addition of D₂O, acid, or base; heating).

-

Acquire subsequent NMR spectra at regular time intervals.

-

Monitor the decrease in the intensity of signals corresponding to the parent compound and the appearance and increase in intensity of new signals corresponding to degradation products.

Conclusion

While this compound is a relatively stable compound under recommended storage conditions, a thorough understanding of its potential degradation pathways is essential for its effective use in research and development. Adherence to proper storage protocols, including refrigeration, storage under an inert atmosphere, and protection from moisture and light, is paramount to maintaining its purity and reactivity. For applications requiring stringent quality control, conducting forced degradation studies and employing a validated stability-indicating analytical method are crucial steps to ensure the integrity of this important chemical building block.

References

The Role of 3-Butoxy-2,6-difluorophenylboronic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butoxy-2,6-difluorophenylboronic acid has emerged as a valuable building block in medicinal chemistry, particularly in the discovery and development of novel kinase inhibitors. Its unique structural features, including the electron-withdrawing difluoro substitutions and the lipophilic butoxy group, contribute to enhanced metabolic stability, binding affinity, and selectivity of the resulting drug candidates. This technical guide provides an in-depth overview of the applications of this compound, with a focus on its use in the synthesis of potent and selective kinase inhibitors through Suzuki-Miyaura cross-coupling reactions. While specific, publicly available data for drug candidates synthesized using this exact reagent is limited, this guide will utilize illustrative examples with closely related analogues to provide a comprehensive understanding of its application.

Core Application: Suzuki-Miyaura Cross-Coupling in Kinase Inhibitor Synthesis

The primary application of this compound in medicinal chemistry is as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common scaffolds in kinase inhibitors.

The 2,6-difluoro substitution pattern on the phenyl ring is known to enhance the biological activity of many kinase inhibitors. These fluorine atoms can participate in favorable interactions with the target protein, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity. Furthermore, the presence of fluorine can block metabolic oxidation, leading to improved pharmacokinetic properties. The butoxy group provides a degree of lipophilicity that can be crucial for cell permeability and oral bioavailability.

A Case Study: Synthesis of IRAK-4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a key serine/threonine kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a crucial role in the innate immune response. Dysregulation of the IRAK-4 signaling cascade is implicated in various inflammatory and autoimmune diseases, as well as certain cancers. Consequently, IRAK-4 has emerged as a promising therapeutic target for the development of novel anti-inflammatory and anti-cancer agents.

Quantitative Data on Representative Kinase Inhibitors

The following table summarizes the biological activity of representative kinase inhibitors that incorporate a difluorophenyl moiety, highlighting the potency that can be achieved with this structural motif.

| Compound Class | Target Kinase | IC50 (nM) | Cell-Based Assay (GI50, nM) | Reference |

| 1,3-Benzothiazole Derivatives | Pan-RAF | CRAF: 1.4, BRAFV600E: 2.4 | A375 cells: 40-190 | [1][2] |

| 2,3-Dihydrobenzofuran Derivatives | IRAK-4 | 8.7 | OCI-LY10 cells: 248 | [3] |

| PROTACs | IRAK-4 | 70.0 (parent inhibitor) | OCI-LY10, TMD8 cells: potent degradation | [4][5] |

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction to synthesize a key intermediate for a kinase inhibitor, based on general procedures found in the literature for similar transformations.

Synthesis of a Biaryl Kinase Inhibitor Intermediate

Reaction: Suzuki-Miyaura cross-coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (e.g., a brominated heterocyclic core) (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 equiv)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water mixture or DME)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add the aryl halide, this compound, and the base.

-

Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an inert atmosphere.

-

Add the palladium catalyst to the flask.

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-12 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

IRAK-4 Signaling Pathway

The following diagram illustrates the central role of IRAK-4 in the TLR/IL-1R signaling pathway, which ultimately leads to the activation of NF-κB and the transcription of pro-inflammatory cytokines. Inhibition of IRAK-4 blocks this cascade.

Caption: IRAK-4 signaling pathway and point of inhibition.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram outlines the key steps in the synthesis and purification of a biaryl compound using a Suzuki-Miyaura cross-coupling reaction.

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Conclusion

This compound is a highly valuable and versatile reagent in medicinal chemistry for the synthesis of complex biaryl and heteroaryl scaffolds. Its application in Suzuki-Miyaura cross-coupling reactions has facilitated the development of potent and selective kinase inhibitors, particularly targeting IRAK-4. The unique combination of the butoxy and difluoro substituents provides a strategic advantage in optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. While detailed public data on specific clinical candidates synthesized from this exact boronic acid remains limited, the principles and protocols outlined in this guide provide a solid foundation for its effective use in drug discovery and development programs. As the demand for novel kinase inhibitors continues to grow, the importance of specialized building blocks like this compound is set to increase.

References

- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. File:Signalling of IRAK4.png - Wikimedia Commons [commons.wikimedia.org]

- 4. IRAK4 - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Butoxy-2,6-difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of starting materials.[1]

This document provides detailed application notes and protocols for the use of 3-Butoxy-2,6-difluorophenylboronic acid in Suzuki-Miyaura coupling reactions. The unique substitution pattern of this reagent—featuring a sterically demanding butoxy group and two ortho-fluorine atoms—imparts valuable properties to the resulting biaryl products. The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties, making this building block particularly attractive for drug discovery programs.

Core Concepts and Considerations

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.

Due to the steric hindrance and electronic properties of this compound, careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.

Catalyst and Ligand Selection

For sterically hindered substrates like this compound, standard palladium catalysts such as Pd(PPh₃)₄ may be less effective. Catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally preferred. These ligands promote the formation of a reactive monoligated palladium(0) species, which can more readily undergo oxidative addition with sterically encumbered aryl halides.

Recommended Catalyst Systems:

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source.

-

Bulky phosphine ligands: SPhos, XPhos, RuPhos, and other biaryl phosphine ligands.

-

N-Heterocyclic Carbene (NHC) ligands.

Base and Solvent Selection

The choice of base is critical for activating the boronic acid for transmetalation. For sterically hindered couplings, moderately strong to strong bases are often required.

Commonly Used Bases:

-

Potassium phosphate (K₃PO₄)

-

Cesium carbonate (Cs₂CO₃)

-

Potassium tert-butoxide (t-BuOK)

The solvent must be capable of dissolving the reactants and the catalyst system. Anhydrous, aprotic polar solvents are typically employed.

Suitable Solvents:

-

1,4-Dioxane

-

Toluene

-

Tetrahydrofuran (THF)

-

Mixtures of organic solvents with water are also common.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Due to the specific nature of this reagent, publicly available data is limited. The following examples are compiled from scientific literature and patents to provide a comparative overview.

| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 12 | 85 |

| 1-Bromo-4-(trifluoromethoxy)benzene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 78 |

| 2-Bromo-5-fluoropyridine | [Pd(allyl)Cl]₂ / RuPhos | K₃PO₄ | Toluene | 100 | 8 | 91 |

| 4-Chloroanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 110 | 24 | 65 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol provides a general method for the coupling of this compound with an aryl bromide using a palladium/phosphine ligand system.

Materials:

-

This compound (1.2 mmol)

-

Aryl bromide (1.0 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

Toluene (5 mL)

-

Water (1 mL)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.

-

Solvent Addition: Add toluene (5 mL) and water (1 mL) to the flask. Degas the solvent mixture by bubbling with the inert gas for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields, especially for challenging substrates.

Materials:

-

This compound (1.5 mmol)

-

Aryl halide (1.0 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 mmol)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

-

Microwave reactor vial with a stir bar

Procedure:

-

Reaction Setup: In a microwave reactor vial, combine the aryl halide (1.0 mmol), this compound (1.5 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.03 mmol).

-

Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the vial.

-

Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120 °C for 30-60 minutes.

-

Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for 3-Butoxy-2,6-difluorophenylboronic acid in Biaryl Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction